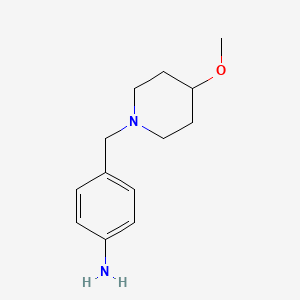
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone
概要
説明
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of ethanone, featuring a 3,5-dimethylisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone typically involves the bromination of 1-(3,5-dimethylisoxazol-4-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature. The reaction proceeds with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
The major products formed from these reactions include various substituted ethanones and isoxazole derivatives, which can be further utilized in synthetic chemistry .
科学的研究の応用
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene transcription regulation. This inhibition can lead to changes in cell cycle progression and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is unique due to its specific substitution pattern on the isoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
2-bromo-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3 |
InChIキー |
JGIDYHKKMDVKKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
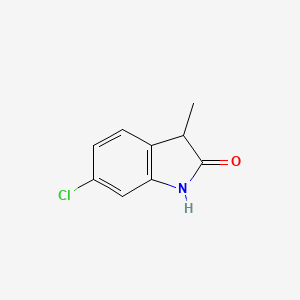
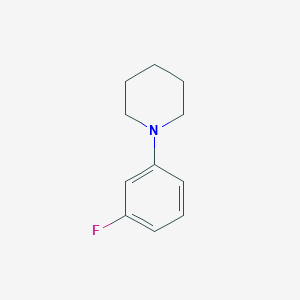

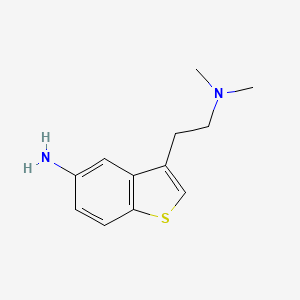


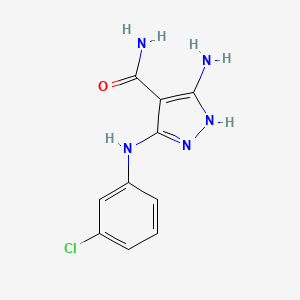
![6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid](/img/structure/B8515102.png)
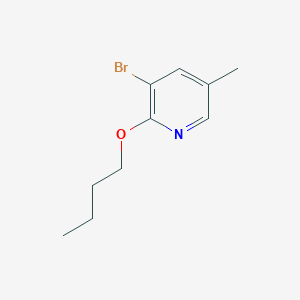
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)
![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8515113.png)


